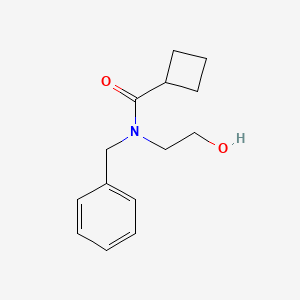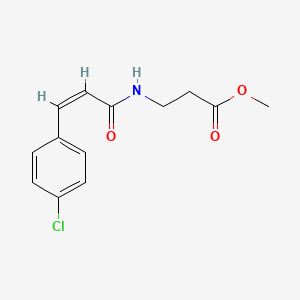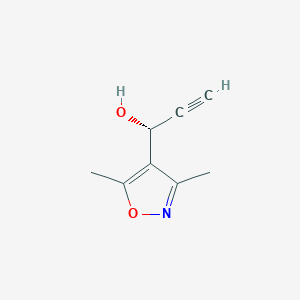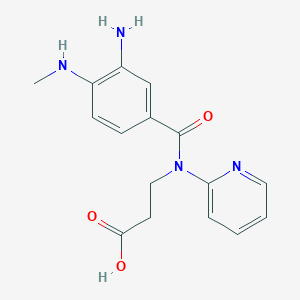
Ssk6M3BE6U
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid (referred to as Ssk6M3BE6U) is a unique chemical entity with a complex structure. It is characterized by the presence of both amino and benzoyl groups, which contribute to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 3-amino-4-(methylamino)benzoic acid with appropriate reagents under controlled conditions.
Coupling with Pyridine Derivative: The benzoyl intermediate is then coupled with a pyridine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
化学反应分析
Types of Reactions
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
科学研究应用
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism by which 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor modulation .
相似化合物的比较
Similar Compounds
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid: shares similarities with other benzoyl-pyridine derivatives.
Dabigatran etexilate mesylate: Another compound with a similar structure but different pharmacological properties
Uniqueness
The uniqueness of 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1771756-20-7 |
|---|---|
分子式 |
C16H18N4O3 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C16H18N4O3/c1-18-13-6-5-11(10-12(13)17)16(23)20(9-7-15(21)22)14-4-2-3-8-19-14/h2-6,8,10,18H,7,9,17H2,1H3,(H,21,22) |
InChI 键 |
ZHUZECNFQOUJGD-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



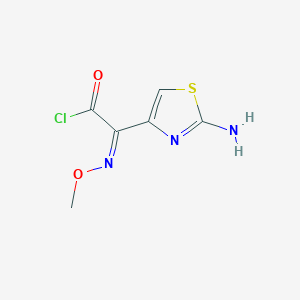
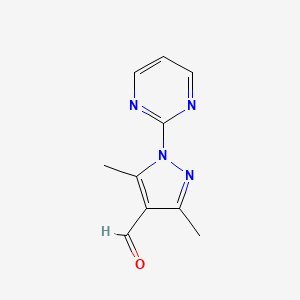
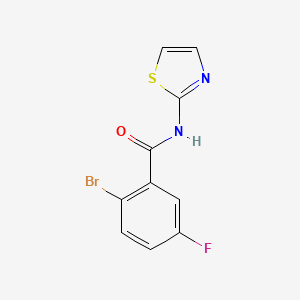
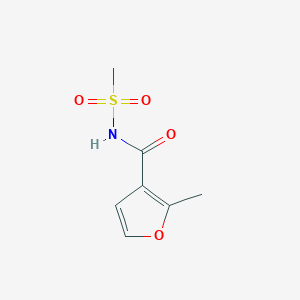
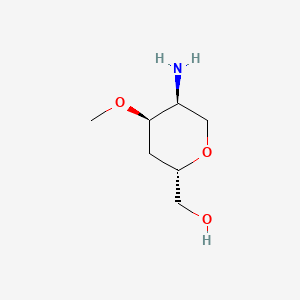

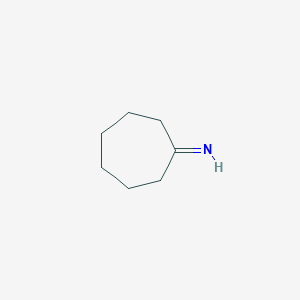
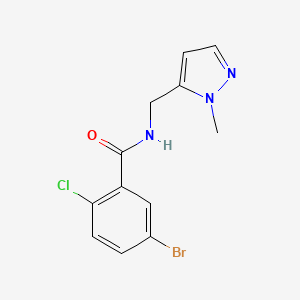
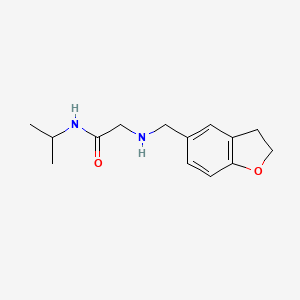
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
